molecular formula C19H17BrN4O3S2 B2604174 3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393566-54-6

3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2604174
CAS RN: 393566-54-6
M. Wt: 493.39
InChI Key: QYZZTEKMHKVMEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromo group is likely to be electrophilic, while the ethoxyaniline and thiadiazole groups could potentially participate in various hydrogen bonding interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromo group could be substituted with other groups in a nucleophilic substitution reaction. The ethoxyaniline group could potentially be acylated or alkylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent used .

Scientific Research Applications

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, which share a common theme of heterocyclic thiadiazole structures with the compound , highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Another study explores the synthesis of 1,3,4-thiadiazole derivatives and their antimicrobial and antifungal properties. This research found that all tested compounds showed sensitivity to both Gram-positive and Gram-negative bacteria, and exhibited antifungal activity against Candida albicans. This indicates the potential for these compounds in developing new antimicrobial agents (Sych et al., 2019).

Synthesis and Characterization of Novel Compounds

Further research demonstrates the synthesis of thiadiazolobenzamide and its Ni and Pd complexes, providing insight into the methods for creating complex compounds with potential for various applications, including catalysis or as part of novel materials (Adhami et al., 2012).

Potential Antitubercular Agents

Another study involved the microwave-assisted synthesis of novel 1,3,4-thiadiazolyl-substituted 1,2,4-triazines showing in vitro antitubercular activity. This suggests the potential application of similar compounds in the treatment of tuberculosis (Kidwai, Kumar, Srivastava, & Gupta, 1998).

properties

IUPAC Name

3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S2/c1-2-27-15-8-6-14(7-9-15)21-16(25)11-28-19-24-23-18(29-19)22-17(26)12-4-3-5-13(20)10-12/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZZTEKMHKVMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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